
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as TOQC, is a synthetic compound that has shown promising results in various scientific research studies. TOQC belongs to the class of quinoline carboxamides and has a molecular formula of C13H8N4O3S.
作用機序
The exact mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is still not fully understood. However, studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It also has potent anti-cancer properties, making it a useful tool for cancer research. However, there are also some limitations to using 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are a number of future directions for research on 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide. One area of research is to investigate the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in combination with other anti-cancer drugs. Another area of research is to explore the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide and its potential applications in scientific research.
合成法
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-oxo-1,3-thiazole-5-carboxylic acid ethyl ester. The ester is then reacted with 8-hydroxyquinoline-3-carboxylic acid to form the final product, 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide.
科学的研究の応用
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is in the field of cancer research. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has potent anti-cancer properties and can induce apoptosis in cancer cells.
特性
製品名 |
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
|---|---|
分子式 |
C13H9N3O3S |
分子量 |
287.3 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18) |
InChIキー |
XQZTVKOKJKXPFB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
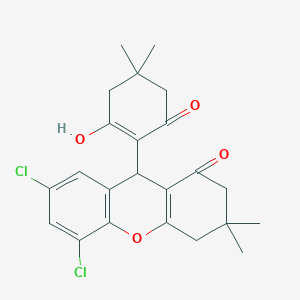
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
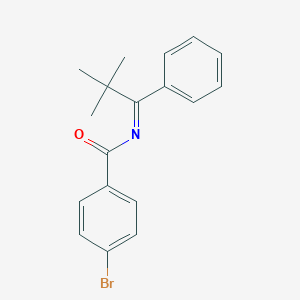
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
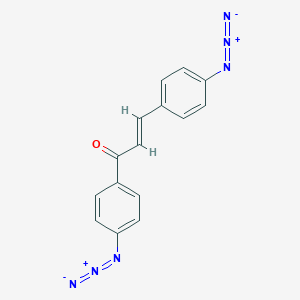
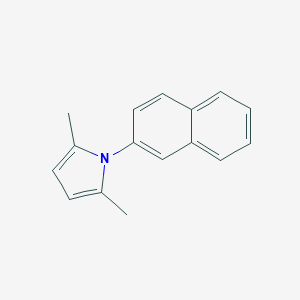
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
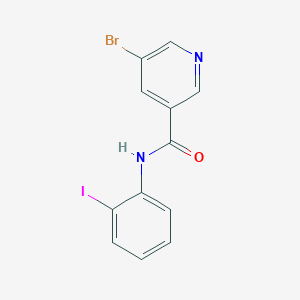
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)